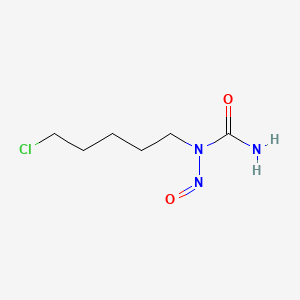
Urea, N-(5-chloropentyl)-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(5-chloropentyl)-N-nitroso-: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloropentyl group and a nitroso group attached to the urea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(5-chloropentyl)-N-nitroso- typically involves the reaction of 5-chloropentylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Urea, N-(5-chloropentyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloropentyl group under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Urea, N-(5-chloropentyl)-N-nitroso- is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: In medicine, derivatives of Urea, N-(5-chloropentyl)-N-nitroso- are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its unique reactivity profile makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Urea, N-(5-chloropentyl)-N-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The chloropentyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Urea, N-(5-chloropentyl)-N-nitroso-: is structurally similar to other nitroso-urea derivatives such as:
Uniqueness: The presence of the chloropentyl group in Urea, N-(5-chloropentyl)-N-nitroso- distinguishes it from other nitroso-urea derivatives. This group imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
Conclusion
Urea, N-(5-chloropentyl)-N-nitroso- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike. Continued study of this compound and its derivatives may lead to new discoveries and advancements in multiple fields.
Propiedades
Número CAS |
72468-58-7 |
|---|---|
Fórmula molecular |
C6H12ClN3O2 |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
1-(5-chloropentyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O2/c7-4-2-1-3-5-10(9-12)6(8)11/h1-5H2,(H2,8,11) |
Clave InChI |
DEKUDXIPXKWBJS-UHFFFAOYSA-N |
SMILES canónico |
C(CCN(C(=O)N)N=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
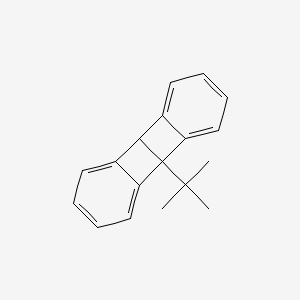
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
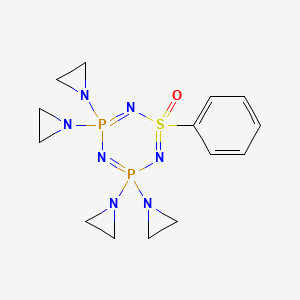

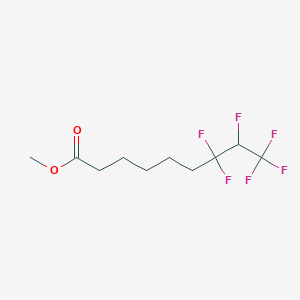
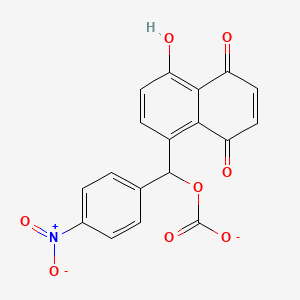

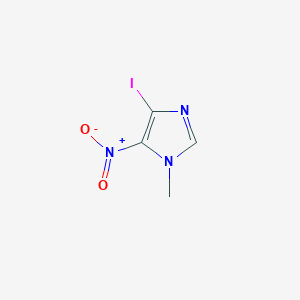
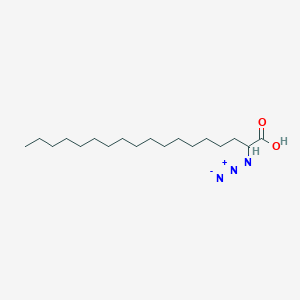

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)


